molecular formula C8H9Br2N3O2 B2364817 Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate CAS No. 1228013-60-2

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate

Cat. No. B2364817
CAS RN: 1228013-60-2
M. Wt: 338.987
InChI Key: ZLTDABKISAGHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, also known as Ethyl-DBPA or EDBPA, is a heterocyclic compound. It has the molecular formula C8H9Br2N3O2 and a molecular weight of 338.987 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate can be achieved from Ethyl chloroacetate and 2-Amino-3,5-dibromopyrazine . There are multiple synthetic routes available for this compound .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate are primarily related to its synthesis . The exact reactions it undergoes would depend on the conditions and reagents present.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates, similar in structure to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, have been synthesized using reactions involving 2-aminopyridine, Meldrum’s acid, and aryl glyoxals. These compounds showcase the versatility of pyrazin derivatives in chemical synthesis (Asadi et al., 2021).

Preparation and Application in Diagnostic Imaging

  • Ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, structurally related to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, has been utilized in the preparation of finely dispersed drugs for diagnostic imaging. Controlled precipitation of this compound produces particles of various sizes and morphologies, essential for different imaging applications (Bosch et al., 2004).

Synthesis of Heterocyclic Compounds

  • Studies have shown that heterocyclic compounds, akin to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate, can be synthesized through various reactions, illustrating the potential of pyrazin derivatives in the development of novel heterocyclic structures (Janda, 2001).

Applications in Drug Synthesis

  • Research indicates the use of compounds structurally similar to Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate in synthesizing new drugs. For instance, the synthesis of anti-tumor drug temozolomide involved the use of related compounds, highlighting the importance of such chemicals in medicinal chemistry (Wang et al., 1994).

Safety and Hazards

The safety and hazards associated with Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate are not specified in the search results . As a research compound, it should be handled with appropriate safety precautions.

properties

IUPAC Name

ethyl 2-[(3,5-dibromopyrazin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2N3O2/c1-2-15-6(14)4-12-8-7(10)13-5(9)3-11-8/h3H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDABKISAGHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate

Synthesis routes and methods

Procedure details

A 2000 mL 3-necked round bottomed flask was charged with 2-amino-3,5-dibromopyrazine (172 g, 680 mmol) in dimethylformamide (860 mL) and cooled to 0-5° C. Cesium carbonate (288 g, 884 mmol) was added in one portion followed by the portion-wise addition of ethyl chloroacetate (87 mL, 816 mmol). The solution was allowed to warm to 20-25° C. then heated to 55° C. (exotherm observed, max temperature observed 76° C.). Once the internal reaction temperature subsided to 65° C. the reaction was heated at 65° C. for ˜4 h. The reaction was cooled to 20-25° C. and filtered through filter paper to remove inorganic salts and the solid was washed with dimethylformamide (3 vol). The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water) and the slurry was allowed to agitate for 12-24 h. The resulting brown solid was isolated following filtration and washed with water (10 vol) and air-dried. Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol). Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added and the mixture was heated at reflux for 1 h. After cooling to rt, the charcoal was removed over a Celite bed and the filtrate was concentrated to dryness. The crude was dissolved in ethyl acetate (576 mL, 2.5 vol) and concentrated to a thick slurry. A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added and the mixture was stirred at rt for 30-60 min. The product was collected by filtration, washed with heptane (2-3 vol) and dried under high vacuum at 35-40° C. for 16 h to afford the desired compound as an off-white solid (109 g, 47% yield). A second crop was isolated from the mother liquor as follows: the filtrate was concentrated to give a crude oil. Ethyl acetate (1 vol.) was added. The resulting solution was seeded with previously isolated product and cooled at 0-5° C. for 1 h. The resulting solid was collected by filtration and washed with cold ethyl acetate:heptane (1:1 mixture, <1 vol). The solid was dried as described previously and combined with the first crop to provide the title compound (132 g, 57% total yield). MS (ESI) m/z 337.8 [M−1]+, 339.8 [M+1]+, 341.8 [M+3]+.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
solvent
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
Yield
47%

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